4,4,4-Trifluoro-3-(4-nitropyrazol-1-yl)butanoic acid
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Overview
Description
“4,4,4-Trifluoro-3-(4-nitropyrazol-1-yl)butanoic acid” is a chemical compound with the molecular formula C7H6F3N3O4 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7F3N2O2/c8-7(9,10)5(4-6(13)14)12-3-1-2-11-12/h1-3,5H,4H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 208.14 .Mechanism of Action
While the exact mechanism of action for this specific compound is not available, similar compounds such as “4,4,4-Trifluoro-3-(indole-3-)butyric acid” have been studied for their effects on plant growth. These compounds have been found to promote root elongation, possibly through interactions with auxin and ethylene pathways .
Safety and Hazards
Future Directions
As for future directions, more research is needed to fully understand the properties and potential applications of “4,4,4-Trifluoro-3-(4-nitropyrazol-1-yl)butanoic acid”. Given the interesting properties of similar compounds, it could be worthwhile to explore its potential uses in areas such as plant growth regulation .
Properties
IUPAC Name |
4,4,4-trifluoro-3-(4-nitropyrazol-1-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3O4/c8-7(9,10)5(1-6(14)15)12-3-4(2-11-12)13(16)17/h2-3,5H,1H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMDAJQFCOQARC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(CC(=O)O)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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